molecular formula C18H24ClNO2S B1217481 Bansyl Chloride CAS No. 43040-76-2

Bansyl Chloride

Cat. No.: B1217481
CAS No.: 43040-76-2
M. Wt: 353.9 g/mol
InChI Key: PIZHBGYIKYGXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bansyl Chloride is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene and contains a sulfonyl chloride group, which makes it reactive and useful in different chemical reactions. This compound is often used as a reagent in biochemical and analytical chemistry due to its ability to form stable fluorescent derivatives.

Mechanism of Action

The mechanism of action of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride involves its reaction with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green– fluorescent sulfonamide adducts . It can also be made to react with secondary amines .

Future Directions

The future directions of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride research could involve its further use in the analysis of the amine- and phenol-containing submetabolome . Additionally, its potential applications in other areas of research could be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bansyl Chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method ensures the formation of the sulfonyl chloride group, which is crucial for the compound’s reactivity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bansyl Chloride is unique due to its dibutylamino group, which can influence its reactivity and the properties of the fluorescent derivatives it forms. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-(dibutylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHBGYIKYGXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195658
Record name Bansyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43040-76-2
Record name Bansyl compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bansyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bansyl Chloride [N-Protecting Agent for Peptide Research]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.